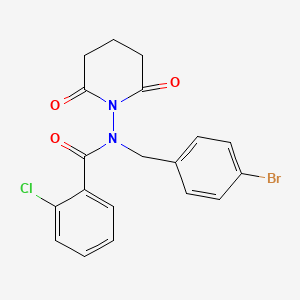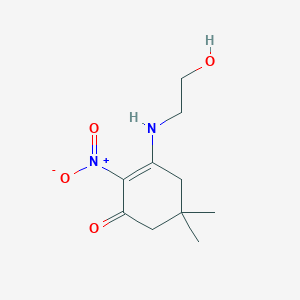
3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is an organic compound with a complex structure that includes a nitro group, a hydroxyethylamino group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by the introduction of the hydroxyethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyethylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethylamino)quinoline-2,4-diones: These compounds share the hydroxyethylamino group but have a different core structure.
3-Hydrazinylquinoxalin-2(1H)-one: Contains a similar functional group but differs in the overall structure.
Uniqueness
3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is unique due to its combination of a nitro group and a hydroxyethylamino group on a cyclohexene ring
Eigenschaften
IUPAC Name |
3-(2-hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)5-7(11-3-4-13)9(12(15)16)8(14)6-10/h11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBIVLOZBRYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride](/img/structure/B4906915.png)
![4-(4-Phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4906935.png)
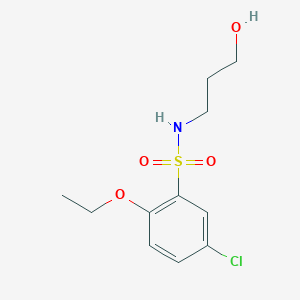
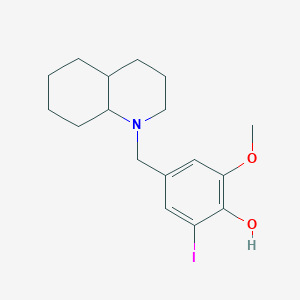
![N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B4906960.png)
![2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4906965.png)
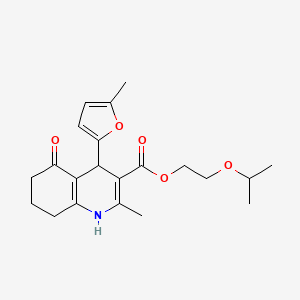
![3-bromo-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4906978.png)
![2-[(5-ETHYL-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4906982.png)
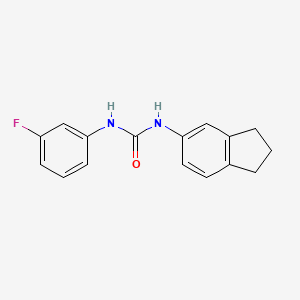
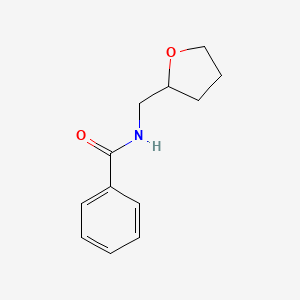
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4907002.png)
